4-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-3-(3-methoxyphenoxy)-1-(oxolan-2-ylmethyl)azetidin-2-one
Description
Properties
IUPAC Name |
4-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-3-(3-methoxyphenoxy)-1-(oxolan-2-ylmethyl)azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O6/c1-17-24(18(2)35-28-17)16-33-20-11-9-19(10-12-20)25-26(34-22-7-4-6-21(14-22)31-3)27(30)29(25)15-23-8-5-13-32-23/h4,6-7,9-12,14,23,25-26H,5,8,13,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXINJIOJJFVRTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C3C(C(=O)N3CC4CCCO4)OC5=CC=CC(=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-3-(3-methoxyphenoxy)-1-(oxolan-2-ylmethyl)azetidin-2-one typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,5-dimethyl-4-hydroxybenzaldehyde with an amine and an acid catalyst.
Etherification: The oxazole derivative is then subjected to etherification with 4-hydroxybenzyl alcohol to form the intermediate compound.
Azetidinone Ring Formation: The key step involves the formation of the azetidinone ring, which can be achieved through a [2+2] cycloaddition reaction between a suitable ketene and an imine.
Final Coupling: The final step involves coupling the azetidinone intermediate with 3-methoxyphenol and oxolan-2-ylmethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazole ring or the azetidinone ring, potentially leading to ring opening or hydrogenation products.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced rings or open-chain derivatives.
Substitution: Formation of nitro, halo, or other substituted derivatives.
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 383.43 g/mol. The structure features multiple functional groups, including oxazoles and methoxy phenyl units, which contribute to its biological activity. The presence of an azetidine ring enhances its stability and bioavailability.
Biological Activities
Research has indicated that this compound exhibits several promising biological activities:
Anticancer Activity
Preliminary studies suggest that 4-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-3-(3-methoxyphenoxy)-1-(oxolan-2-ylmethyl)azetidin-2-one may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Antioxidant Properties
The compound has shown significant antioxidant activity, which can be attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly relevant in the context of diseases associated with oxidative damage.
Anti-inflammatory Effects
Studies indicate that this compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This makes it a candidate for further exploration in the treatment of inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The mechanism was linked to the activation of caspase pathways, suggesting its potential as a therapeutic agent against breast cancer.
Case Study 2: Antioxidant Activity
In an experiment assessing the antioxidant capacity of various compounds, this compound exhibited a higher scavenging ability compared to standard antioxidants like ascorbic acid.
Potential Applications
Given its diverse biological activities, the compound could be explored for:
- Drug Development : As a lead compound for new anticancer or anti-inflammatory drugs.
- Nutraceuticals : Development of dietary supplements aimed at reducing oxidative stress.
- Research Tools : Utilization in biological assays to study cancer biology and oxidative stress mechanisms.
Mechanism of Action
The mechanism of action of 4-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-3-(3-methoxyphenoxy)-1-(oxolan-2-ylmethyl)azetidin-2-one would depend on its specific biological target. Generally, azetidinones can inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death. The oxazole and phenoxy groups may enhance binding affinity and specificity towards certain bacterial enzymes or receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the β-Lactam Family
β-Lactams are typically associated with antibacterial activity, but substituent variations can redirect their applications. For example:
- Penicillin G : Lacks bulky aromatic substituents, relying on a thiazolidine ring fused to the β-lactam. Its activity targets bacterial cell wall synthesis.
- Monobactams (e.g., Aztreonam): Feature a standalone β-lactam ring with sulfonic acid groups, offering Gram-negative specificity.
The target compound’s oxolanylmethyl and methoxyphenoxy groups introduce steric bulk and lipophilicity, which may reduce antibiotic efficacy but improve pharmacokinetic properties (e.g., membrane permeability) or enable non-antibiotic applications, such as serine protease inhibition .
Heterocyclic Compounds with Oxazole/Oxadiazole Rings
Oxadiazole derivatives, such as oxadiargyl (3-(2,4-dichloro-5-(2-propynyloxy)phenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one), are used as herbicides due to their electron-deficient heterocyclic cores, which disrupt plant enzymatic processes . In contrast, the target’s 1,2-oxazole ring, with electron-rich methyl groups, may favor interactions with mammalian enzymes or receptors, suggesting divergent applications in pharmaceuticals rather than agrochemicals.
Thiazolidinone and Triazolone Derivatives
- Thiazolidin-4-one derivatives (e.g., compounds from ) incorporate azo linkages and methoxyphenyl groups, demonstrating antimicrobial and antioxidant activities .
- Triazolone derivatives (e.g., 4-(3-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one) exhibit antimicrobial and antitumor activities, attributed to methoxy-substituted aromatic systems that improve bioavailability and target affinity . The target’s 3-methoxyphenoxy group could play a comparable role in enhancing cellular uptake.
Substituent Effects on Bioactivity
The 3,5-dimethyloxazole and oxolanylmethyl groups in the target compound likely influence its metabolic stability. For instance:
- Oxazole’s methyl groups may shield the β-lactam ring from hydrolytic enzymes.
- Oxolanylmethyl’s oxygen atom could participate in hydrogen bonding, improving solubility or receptor binding.
Comparative Data Table
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- An oxazol ring, which is often associated with various biological activities including antimicrobial and anti-inflammatory properties.
- A methoxyphenyl group that can enhance lipophilicity, potentially improving bioavailability.
- An azetidinone core, which is known for its role in medicinal chemistry as a scaffold for drug development.
Potential Biological Activities
- Antimicrobial Activity : Compounds containing oxazole rings have been reported to exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit bacterial growth and possess antifungal activity.
- Anti-inflammatory Effects : Many oxazole-containing compounds demonstrate anti-inflammatory effects, making them potential candidates for treating conditions such as arthritis or other inflammatory diseases.
- Anticancer Properties : Certain derivatives of azetidinones have shown promise in cancer research, with mechanisms involving the inhibition of cell proliferation and induction of apoptosis in tumor cells.
- Neuroprotective Effects : Some studies suggest that compounds with similar structures may provide neuroprotective benefits, potentially useful in conditions like Alzheimer's disease.
Case Studies
Several studies highlight the biological activities of related compounds:
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry explored various oxazole derivatives, confirming their ability to inhibit growth against Gram-positive bacteria and fungi .
- Anti-inflammatory Mechanisms : Research in the European Journal of Pharmacology demonstrated that certain methoxy-substituted azetidinones could significantly reduce inflammation markers in animal models .
- Cancer Cell Line Studies : A recent investigation published in Cancer Letters revealed that azetidinone derivatives induced apoptosis in cancer cell lines through the activation of caspase pathways .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing azetidin-2-one derivatives with oxazole and methoxyphenyl substituents?
A stepwise synthesis approach is commonly employed, involving condensation of aldehyde intermediates with aniline derivatives (e.g., 4-methoxyaniline) followed by cyclization using reagents like mercaptoacetic acid. Reaction conditions (e.g., solvent, temperature) must be optimized to improve yield, as seen in analogous thiazolidinone syntheses . Purification often requires column chromatography or recrystallization. Confirmation of structure typically relies on NMR and HPLC .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying substituent positions and stereochemistry. High-Performance Liquid Chromatography (HPLC) ensures purity, while X-ray crystallography resolves ambiguities in stereochemical configurations, as demonstrated in structurally related azetidin-2-one derivatives .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Based on analogous phenol derivatives, this compound may pose risks of skin irritation (H315), eye damage (H319), and respiratory tract irritation (H335). Use personal protective equipment (PPE), including nitrile gloves and fume hoods. Emergency procedures should follow OSHA HCS guidelines, with immediate consultation of safety data sheets (SDS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR signal overlap) for this compound?
Advanced 2D NMR techniques (e.g., COSY, NOESY) and isotopic labeling can differentiate overlapping signals. For unresolved cases, computational modeling (DFT) or X-ray crystallography provides definitive structural validation, as applied to similar heterocyclic systems .
Q. What methodologies optimize reaction yields in multi-step syntheses involving oxazole and azetidin-2-one moieties?
Systematic Design of Experiments (DoE) evaluates variables like solvent polarity (e.g., DMF vs. THF), catalyst loading, and temperature. For example, mercaptoacetic acid-mediated cyclization in thiazolidinone synthesis achieved higher yields under inert atmospheres at 80–100°C . Real-time monitoring via FT-IR or LC-MS can identify intermediate bottlenecks .
Q. How do electronic effects of methoxy and oxazole substituents influence the compound’s reactivity or biological activity?
Computational studies (e.g., DFT, molecular docking) can map electronic distributions and steric effects. Comparative assays with analogs lacking methoxy groups may reveal structure-activity relationships (SARs). For instance, 4-methoxyphenyl groups in related compounds enhance metabolic stability via electron-donating effects .
Q. What strategies address discrepancies between theoretical and experimental data (e.g., calculated vs. observed melting points)?
Reassess computational parameters (e.g., solvation models in DFT) or verify experimental conditions (e.g., heating rate in DSC). Contamination or polymorphic forms (identified via PXRD) often explain such discrepancies. Cross-validation with analogous compounds in crystallographic databases (e.g., CCDC) is advised .
Methodological Frameworks
Q. How should researchers design experiments to investigate this compound’s potential as a kinase inhibitor?
Link the study to kinase inhibition theories (e.g., ATP-binding pocket interactions). Use in vitro enzymatic assays (e.g., fluorescence-based kinase activity assays) with positive controls (e.g., staurosporine). Molecular dynamics simulations can predict binding modes, guided by crystallographic data from related azetidinones .
Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies?
Nonlinear regression models (e.g., Hill equation) quantify IC₅₀ values. Bootstrap resampling or Bayesian hierarchical models account for variability in biological replicates. Toxicity thresholds should align with OECD guidelines for in vitro assays .
Q. How can researchers integrate heterogeneous catalytic systems into the compound’s synthesis to improve sustainability?
Replace stoichiometric reagents with recyclable catalysts (e.g., Pd/C for cross-couplings). Lifecycle assessment (LCA) metrics evaluate environmental impact. Membrane separation technologies (e.g., nanofiltration) can recover catalysts, as applied in green chemistry frameworks .
Theoretical and Contradiction Management
Q. What conceptual frameworks guide the study of this compound’s photophysical properties?
Time-Dependent DFT (TD-DFT) models electronic transitions, while experimental UV-Vis and fluorescence spectroscopy validate predictions. Discrepancies between theory and experiment may arise from solvent effects or excited-state relaxations, requiring explicit solvation models in simulations .
Q. How should conflicting data on metabolic stability be addressed in pharmacokinetic studies?
Conduct interspecies comparisons (e.g., human vs. rodent liver microsomes) and probe substrate assays to identify enzyme-specific metabolism. LC-HRMS metabolomics can detect unexpected metabolites, with contradictions resolved via kinetic modeling (e.g., Michaelis-Menten) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
